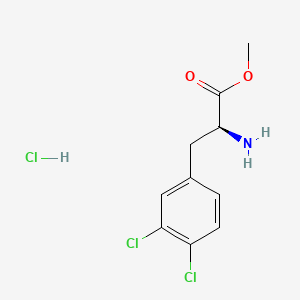

H-Phe(3,4-DiCl)-OMe.HCl

Übersicht

Beschreibung

H-Phe(3,4-DiCl)-OMe.HCl is a chemical compound with the molecular formula C10H12Cl3NO2. It is related to H-Phe-(3,4-DiCl)-Phe-OH and H-Phe(3,4-diCl)-OH , which are unusual amino acids .

Molecular Structure Analysis

The linear formula of this compound is C10H12Cl3NO2 . The related compound H-Phe(3,4-diCl)-OH has a chemical structure represented by the canonical SMILES string: C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl .Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.561. The related compound H-Phe(3,4-diCl)-OH has a molecular weight of 234.2 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Nanotechnology and Biomaterials

Research on the molecular self-assembly of short peptide motifs, including those similar to H-Phe(3,4-DiCl)-OMe.HCl, has highlighted its significance in the development of novel nanomaterials. These peptides demonstrate unique self-assembly capabilities, forming structures with potential applications in biomaterial chemistry, sensors, and bioelectronics. The ease of synthetic modifications allows for the creation of diverse morphologies, including tubular, vesicular, and fibrillar nanostructures. This has implications for the engineering of functional nano-architectures with specific properties, such as stability under various stimuli, encapsulation, and controlled release of fluorescent probes (Datta, Tiwari, & Ganesh, 2018).

Environmental Remediation

The catalytic hydrodechlorination process is another area where related compounds and methodologies might find relevance, especially in the removal of chlorinated hydrocarbon pollutants. This process involves the detoxification of water via hydrogenolysis of C–Cl bonds, highlighting a potential application in environmental remediation. By controlling solution pH, the efficiency of this process can be optimized, indicating a possible research direction for compounds like this compound in enhancing environmental cleanup technologies (Jiang et al., 2018).

Tissue Engineering

Polyhydroxyalkanoates (PHAs), including materials with similar structural functionalities to this compound, are used in tissue engineering due to their biodegradability and thermoprocessability. These materials can develop medical devices and tissue engineering applications like sutures, repair patches, and bone marrow scaffolds. The diverse compositions of PHAs allow for the tuning of mechanical properties, biocompatibility, and degradation times, which are crucial for their application in medical and tissue engineering fields (Chen & Wu, 2005).

Hydrogen Evolution Reaction

The photocatalytic hydrogen evolution reaction (PHE) is a critical process for sustainable energy production, addressing the global energy crisis and environmental issues. Materials and methodologies related to this compound could be explored for their potential in enhancing the efficiency of PHE. The development of novel photocatalysts through the understanding of electron–hole separation and catalytic reactions could pave the way for advancements in the field of sustainable hydrogen fuel production (Zhang et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTFEHXAVUQWDQ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C=C1)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Cyclopenta[b]benzofuran-7-ol,6-ethoxy-2,3,3a,8b-tetrahydro-,cis-(9CI)](/img/no-structure.png)

![(1R,5R,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid](/img/structure/B574544.png)

![5-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-[3-(2-phenoxyethoxy)propyl]-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B574553.png)